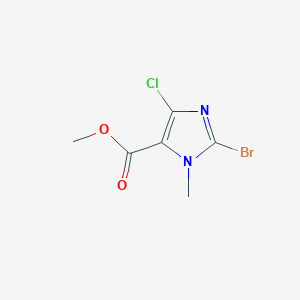
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. A common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can produce oxides or dehalogenated derivatives.
Scientific Research Applications
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The specific pathways involved depend on the nature of the derivative and its intended application.
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative without halogen substitutions.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
2-Bromo-1-methyl-1H-imidazole: Lacks the chlorine and carboxylate groups.
Uniqueness: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Its carboxylate group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.
Properties
Molecular Formula |
C6H6BrClN2O2 |
|---|---|
Molecular Weight |
253.48 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-10-3(5(11)12-2)4(8)9-6(10)7/h1-2H3 |
InChI Key |
AJHWQYIKHXWBFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1Br)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















